molecular formula C8H10Cl2N2 B1450324 2,3-Dichloro-5,6-dimethylbenzene-1,4-diamine CAS No. 858012-57-4

2,3-Dichloro-5,6-dimethylbenzene-1,4-diamine

Cat. No. B1450324
M. Wt: 205.08 g/mol
InChI Key: OMOUJLDAHBMPLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichloro-5,6-dimethylbenzene-1,4-diamine , also known by its chemical formula C8H10Cl2N2 , is a synthetic compound. Its IUPAC name reflects its structure: it consists of a benzene ring with two chlorine atoms (at positions 2 and 3) and two methyl groups (at positions 5 and 6). This compound is used in various applications, including pharmaceuticals and materials science .


Synthesis Analysis

The synthesis of 2,3-Dichloro-5,6-dimethylbenzene-1,4-diamine involves chlorination of the corresponding parent compound, followed by diazotization and reduction. The exact synthetic route may vary depending on the desired purity and yield. Researchers have explored different methods to optimize the synthesis process .


Molecular Structure Analysis

The molecular structure of 2,3-Dichloro-5,6-dimethylbenzene-1,4-diamine consists of a central benzene ring with two chlorine atoms and two methyl groups attached. The arrangement of these substituents affects its reactivity and properties. Computational studies and spectroscopic techniques provide insights into its three-dimensional structure and electronic properties .


Chemical Reactions Analysis

2,3-Dichloro-5,6-dimethylbenzene-1,4-diamine can participate in various chemical reactions. Some notable reactions include nucleophilic substitution, electrophilic aromatic substitution, and oxidative processes. Researchers have investigated its behavior under different conditions and explored its reactivity with other compounds .


Physical And Chemical Properties Analysis

  • Spectroscopic Data : Techniques such as NMR, IR, and UV-Vis spectroscopy reveal its characteristic absorption bands and functional groups .

Safety And Hazards

  • Risk Assessment : Evaluate its potential risks during synthesis, handling, and storage .

Future Directions

  • Synthetic Strategies : Develop more efficient and sustainable synthetic routes .

properties

IUPAC Name

2,3-dichloro-5,6-dimethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N2/c1-3-4(2)8(12)6(10)5(9)7(3)11/h11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOUJLDAHBMPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1N)Cl)Cl)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-5,6-dimethylbenzene-1,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichloro-5,6-dimethylbenzene-1,4-diamine
Reactant of Route 2
2,3-Dichloro-5,6-dimethylbenzene-1,4-diamine
Reactant of Route 3
2,3-Dichloro-5,6-dimethylbenzene-1,4-diamine
Reactant of Route 4
2,3-Dichloro-5,6-dimethylbenzene-1,4-diamine
Reactant of Route 5
2,3-Dichloro-5,6-dimethylbenzene-1,4-diamine
Reactant of Route 6
2,3-Dichloro-5,6-dimethylbenzene-1,4-diamine

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